L-Porretine (CAS: 74163-81-8), also known as L-Tic-OH or (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained non-proteinogenic amino acid widely procured for advanced peptidomimetic synthesis and chiral chromatography. Structurally, it features a rigid tetrahydroisoquinoline ring that restricts the phi-psi backbone dihedral angles and side-chain chi space, making it a critical building block for designing highly selective receptor ligands, such as delta-opioid receptor antagonists [1]. In analytical chemistry, it is utilized as a chiral selector in ligand-exchange chromatography, where its rigid bicyclic framework enables the enantioseparation of underivatized amino acids that resist resolution by standard selectors [2]. Its reproducible high enantiopurity is essential for both pharmaceutical precursor synthesis and the manufacturing of specialized chiral stationary phases.
Substituting L-Porretine with standard cyclic amino acids (like L-proline or pipecolic acid) or linear aromatic amino acids (like L-phenylalanine or L-tyrosine) fundamentally compromises both chromatographic resolution and peptide receptor selectivity. In peptide drug design, replacing L-Tic-OH with linear analogs eliminates the necessary topographical constraints in the chi space, often converting a highly selective antagonist into a non-selective partial agonist or causing a complete loss of binding affinity [1]. In chiral chromatography, standard proline-based ligand-exchange phases lack the extended aromatic surface and rigid steric bulk of the tetrahydroisoquinoline core, failing to resolve sterically hindered α-alkyl-α-amino acids [2]. Consequently, procurement must strictly specify L-Porretine to maintain the precise stereochemical and conformational control required for these specialized applications.
In ligand-exchange chromatography, the choice of chiral selector dictates the resolution of sterically hindered analytes. When evaluating the enantioseparation of racemic α-alkyl-α-amino acids, L-Porretine demonstrates a significant advantage over conventional selectors. Chiral stationary phases utilizing L-Porretine successfully resolve these difficult solutes, whereas phases derived from L-proline or pipecolic acid-polyacrylamide fail to achieve baseline separation [1]. The rigid 3-carboxy-1,2,3,4-tetrahydroisoquinoline structure provides a highly constrained chiral pocket that enhances stereoselective interactions with the bulky α-alkyl groups of the analytes.
| Evidence Dimension | Enantiomeric resolution of α-alkyl-α-amino acids |
| Target Compound Data | Successful baseline resolution |
| Comparator Or Baseline | L-Proline or Pipecolic acid derivatives (fail to resolve) |
| Quantified Difference | Achieves resolution where standard cyclic amino acid selectors fail |
| Conditions | Ligand-exchange chiral stationary phase chromatography |
Procuring L-Porretine as a chiral selector is essential for analytical laboratories needing to quantify or purify complex, sterically hindered unnatural amino acids.
The incorporation of L-Porretine (L-Tic-OH) into peptide sequences is a proven strategy for achieving high receptor subtype selectivity. In the development of opioid receptor ligands, the substitution of standard aromatic amino acids with L-Tic-OH restricts the side-chain chi space, which is critical for antagonist activity. For example, dipeptide and tetrapeptide analogs containing the Dmt-Tic (2',6'-dimethyltyrosine-L-Tic) or Tyr-Tic motifs exhibit sub-nanomolar affinity and high selectivity for the delta-opioid receptor over the mu-opioid receptor [1]. In contrast, sequences lacking this rigid tetrahydroisoquinoline constraint often exhibit poor selectivity and default to mixed agonist behavior.
| Evidence Dimension | Receptor subtype selectivity and antagonist conversion |
| Target Compound Data | Sub-nanomolar delta-opioid receptor affinity with high antagonist selectivity |
| Comparator Or Baseline | Linear aromatic amino acids like L-Tyrosine (mixed agonist behavior) |
| Quantified Difference | Converts non-selective agonists into highly selective delta-opioid antagonists |
| Conditions | In vitro receptor binding assays (e.g.,[35S]GTPγS binding) |
For pharmaceutical procurement, L-Porretine is a non-negotiable building block when synthesizing constrained peptidomimetics requiring strict receptor subtype selectivity.
The pharmacological efficacy of Tic-containing peptides is highly dependent on the absolute configuration of the tetrahydroisoquinoline core. Studies on opioid receptor ligands demonstrate that the L-isomer (L-Tic-OH) is strictly required to maintain the correct spatial orientation of the aromatic pharmacophores. Peptides synthesized with L-Tic-OH maintain potent antagonist properties, whereas substitution with the D-enantiomer (D-Tic-OH) drastically alters the backbone trajectory, leading to a near-complete loss of the desired delta-opioid receptor binding affinity [1]. This highlights the necessity of procuring L-Porretine with >98% enantiomeric excess to ensure reproducible synthesis of active pharmaceutical ingredients.
| Evidence Dimension | Target receptor binding affinity |
| Target Compound Data | High affinity (potent antagonism) |
| Comparator Or Baseline | D-Tic-OH (D-enantiomer) |
| Quantified Difference | D-enantiomer causes drastic loss of binding affinity compared to the L-isomer |
| Conditions | Receptor binding assays for peptidomimetic ligands |
Buyers must ensure high enantiopurity of L-Porretine, as trace D-isomer contamination will directly reduce the yield of the pharmacologically active peptide conformation.
L-Porretine is a highly effective precursor for synthesizing rigidified peptide therapeutics, particularly delta-opioid receptor antagonists (e.g., TIPP and Dmt-Tic analogs). Its ability to restrict phi-psi and chi dihedral angles makes it essential for drug discovery programs aiming to convert flexible, non-selective peptide agonists into highly selective, metabolically stable antagonists [1].
In analytical chemistry, L-Porretine is utilized to manufacture advanced ligand-exchange chiral stationary phases. It is specifically procured when laboratories need to resolve sterically hindered α-alkyl-α-amino acids that cannot be separated using conventional proline- or pipecolic acid-based columns [2].
Beyond peptides, the rigid chiral tetrahydroisoquinoline framework of L-Porretine serves as a valuable precursor for designing chiral ligands and catalysts used in asymmetric organic synthesis, ensuring high stereocontrol in the production of fine chemicals [3].
Irritant